N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole moiety linked to a halogenated benzene ring. The benzothiazole group (a bicyclic structure with sulfur and nitrogen atoms) is known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications. The 3-chloro-4-fluorobenzenesulfonamide segment introduces electron-withdrawing substituents, which may enhance binding affinity to target proteins or improve metabolic stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQGMYQMMQTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Chloro-4-Fluorobenzene
The direct chlorosulfonation of 3-chloro-4-fluorobenzene using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess ClSO₃H is quenched with ice-water, and the product is extracted into dichloromethane.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 95 |
| Reaction Time | 5 hours | ||
| Solvent | Chlorosulfonic acid |
Alternative Route: Nitration Followed by Reduction and Sulfonation
3-Chloro-4-fluoronitrobenzene (CAS: 350-30-1) serves as a precursor. Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) reduces the nitro group to an amine, which undergoes diazotization and sulfonation.
Synthesis of 3-(1,3-Benzothiazol-2-yl)Aniline
Benzothiazole Ring Formation
Condensation of 3-nitrobenzaldehyde with 2-aminothiophenol in refluxing ethanol (6 hours) forms 2-(3-nitrophenyl)-1,3-benzothiazole. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Optimization Insights
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Solvent : Ethanol vs. DMF alters reaction kinetics (DMF reduces reaction time to 4 hours but lowers yield by 12%).
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Catalyst Loading : 5% Pd-C achieves full conversion vs. 10% Pd-C causing over-reduction.
Sulfonamide Coupling Reaction
Direct Coupling in Polar Aprotic Solvents
Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-yl)aniline in DMF using triethylamine (2 eq) at 0–5°C for 2 hours, followed by gradual warming to 25°C, affords the sulfonamide.
Comparative Analysis of Bases
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 0–25 | 85 | 98 |
| Potassium Carbonate | Acetonitrile | 40 | 76 | 95 |
| Sodium Hydride | THF | -10 | 68 | 92 |
One-Pot Industrial Process
A scalable method employs xylene as the solvent with acetic acid (25 vol%) under reflux (10 hours). The crude product is purified via sequential washes (water, isopropanol) and recrystallization from acetone, achieving 92.6% purity.
Reaction Optimization and Challenges
Byproduct Formation and Mitigation
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Hydrolysis of Sulfonyl Chloride : Competed by maintaining anhydrous conditions (molecular sieves in DMF).
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Oxidation of Benzothiazole : Minimized using nitrogen sparging during coupling.
Solvent and Temperature Effects
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DMF enhances solubility but necessitates post-reaction dialysis for metal catalyst removal.
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Xylene reduces side reactions at high temperatures but complicates solvent recovery.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting a continuous flow reactor for sulfonamide coupling reduces reaction time from 10 hours to 45 minutes, with a 15% increase in yield.
Green Chemistry Metrics
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E-Factor : 8.2 (traditional batch) vs. 5.1 (flow process).
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Solvent Recovery : 90% recovery achieved via distillation in xylene-based systems.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.42 (m, 7H, aromatic-H).
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LC-MS : m/z [M+H]⁺ = 447.8 (calc. 448.3).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with retention time = 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and related compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Protein-Ligand Interactions: It binds to specific proteins, disrupting their normal function and leading to cell death.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole Moieties
AS601245
- Structure: 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile.
- Key Features : Shares the benzothiazol-2-yl group but lacks the sulfonamide and halogenated benzene. Instead, it incorporates a pyrimidine-pyridine hybrid chain.
- Activity : A c-Jun N-terminal kinase (JNK) inhibitor with demonstrated efficacy in inflammatory and neurodegenerative models .
- Comparison : The absence of sulfonamide in AS601245 suggests divergent targets. The target compound’s halogenated sulfonamide may confer distinct selectivity or pharmacokinetic properties.
Cpd D (from )
- Structure : (1,3-benzothiazol-2-yl)carbamoyl derivatives.
- Key Features : Contains a benzothiazole-carbamoyl linkage but lacks the sulfonamide and chloro-fluoro substituents.
- Activity : Inhibits low-molecular-weight protein tyrosine phosphatases (LMWPTPs), implicated in cancer progression .
- Comparison : The sulfonamide group in the target compound could enhance solubility or alter binding interactions compared to carbamoyl-based inhibitors.
Sulfonamide Derivatives with Halogenated Substituents
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 1396792-03-2)
- Structure : Shares the 3-chloro-4-fluorobenzenesulfonamide group but replaces the benzothiazole with an imidazole-pyridazine moiety.
- Activity: Not explicitly stated, but imidazole-pyridazine scaffolds are associated with kinase or protease inhibition .
- Comparison : The benzothiazole in the target compound may improve π-π stacking or hydrogen bonding compared to imidazole-based analogs.
Example 53 Compound (from )
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Features : Fluorinated benzamide with a chromene-pyrimidine core.
- Physical Properties : Melting point 175–178°C; mass 589.1 (M+1) .
Pyrrolo[2,1-b][1,3]benzothiazoles ()
- Synthesis : Microwave-assisted methods yield intermediates like 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile, emphasizing efficiency in heterocycle formation.
- Activity : Antimicrobial and anticancer properties reported .
- Comparison: The target compound’s sulfonamide group may enhance water solubility compared to non-sulfonamide benzothiazoles, influencing bioavailability.
Data Table: Comparative Overview of Key Compounds
Critical Analysis and Research Implications
Key distinctions from analogs include:
- Selectivity: The 3-chloro-4-fluoro substitution may reduce off-target effects compared to non-halogenated sulfonamides.
- Synthetic Accessibility : highlights microwave-assisted routes for benzothiazole intermediates, suggesting scalable synthesis for the target compound .
- Pharmacokinetics : Sulfonamide groups typically improve solubility, which could enhance bioavailability relative to carbamoyl or benzamide analogs .
Further studies should prioritize enzymatic assays (e.g., JNK or LMWPTP inhibition) and comparative ADMET profiling to validate these hypotheses.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a benzothiazole moiety, which is known for its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity, making it a subject of various studies.
Biological Activity
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer properties. For instance, fluorinated benzothiazoles have been shown to induce antiproliferative effects in sensitive cancer cells by forming DNA adducts through metabolic activation. This mechanism is crucial for their efficacy as potential chemotherapeutic agents .
Anthelmintic Activity
Benzothiazole compounds have also been evaluated for their anthelmintic properties. Studies involving various synthesized benzothiazole derivatives demonstrated significant activity against earthworms (Pheritima posthuma), which serve as a model for intestinal roundworm parasites in humans. The results showed that certain compounds exhibited effective paralysis and death times in treated specimens .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Benzothiazole Core : This is achieved through the reaction of 2-aminothiophenol with appropriate benzoyl chlorides.
- Substitution Reactions : Subsequent reactions introduce the chloro and fluorine substituents at specific positions on the aromatic rings.
- Final Product Isolation : The crude product is purified using chromatography techniques to yield the final compound.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study investigating the anticancer properties of fluorinated benzothiazoles, it was found that these compounds could induce the expression of cytochrome P450 enzymes in sensitive cancer cells. This induction is linked to their ability to form reactive metabolites that bind to cellular macromolecules, leading to cell death .
Case Study: Anthelmintic Efficacy
Another study focused on the anthelmintic activity of synthesized benzothiazole derivatives found that certain compounds significantly outperformed standard treatments in paralyzing and killing earthworms, indicating potential for further development as antiparasitic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
